Methyl 5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Methyl 5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylate is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general reaction scheme is as follows:
Starting Materials: An azide and an alkyne.
Catalyst: Copper(I) iodide (CuI).
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Reaction Conditions: Room temperature to 60°C, under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylate is unique due to its triazole ring structure, which imparts specific chemical properties such as stability and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of pharmaceuticals and advanced materials.
Biological Activity
Methyl 5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylate (CAS No. 1598272-98-0) is a compound that has garnered attention due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by case studies and relevant data.
- Molecular Formula : C7H11N3O2
- Molecular Weight : 169.18 g/mol
- CAS Number : 1598272-98-0
- IUPAC Name : this compound
Synthesis
The synthesis of triazole derivatives typically involves reactions that form the triazole ring through cycloaddition reactions. For this compound, the synthesis can be achieved via:
- Starting Materials : Appropriate azides and alkynes or other precursors.
- Cycloaddition Reaction : Utilizing copper(I) catalysis or other methods to facilitate the formation of the triazole ring.
- Methyl Ester Formation : The carboxylic acid group can be converted into a methyl ester using methanol and acid catalysts.
Anticancer Activity
Research has indicated that various triazole derivatives exhibit significant anticancer properties. For instance:
- In a study evaluating a series of triazole compounds, several exhibited potent antiproliferative effects against multiple cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). One notable compound showed an IC50 value of 1.1 µM against MCF-7 cells, outperforming standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .
Antimicrobial Activity
Triazole derivatives have also been evaluated for their antimicrobial properties:
- Compounds derived from triazoles demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with some showing significant activity comparable to traditional antibiotics .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Thymidylate Synthase : This enzyme is crucial for DNA synthesis; inhibition leads to reduced proliferation in cancer cells.
- Induction of Apoptosis : Studies have shown that certain triazole compounds can trigger apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial function .
- Cell Cycle Arrest : Some derivatives have been found to arrest the cell cycle at specific phases (e.g., G1 phase), thereby inhibiting further cell division .
Case Study 1: Anticancer Evaluation
In a comprehensive evaluation of triazole derivatives, a compound structurally related to this compound was tested against various cancer cell lines. The results indicated:
Cell Line | IC50 (µM) | Comparison with Standard |
---|---|---|
MCF-7 | 1.1 | Better than Doxorubicin |
HCT116 | 2.6 | Better than Doxorubicin |
HepG2 | 1.4 | Better than Doxorubicin |
This data suggests that modifications in the triazole structure can enhance anticancer activity significantly.
Case Study 2: Antimicrobial Efficacy
A recent study focused on the antimicrobial properties of various triazoles found that:
Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
These findings highlight the potential use of triazole derivatives as alternatives or adjuncts to existing antimicrobial therapies.
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 5-propan-2-yl-2H-triazole-4-carboxylate |
InChI |
InChI=1S/C7H11N3O2/c1-4(2)5-6(7(11)12-3)9-10-8-5/h4H,1-3H3,(H,8,9,10) |
InChI Key |
QNHCTRLTQNHRFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NNN=C1C(=O)OC |
Origin of Product |
United States |
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